molecular formula C6H4Br2O B1293799 3,5-Dibromophenol CAS No. 626-41-5

3,5-Dibromophenol

Cat. No. B1293799
CAS RN: 626-41-5
M. Wt: 251.9 g/mol
InChI Key: PZFMWYNHJFZBPO-UHFFFAOYSA-N
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Description

3,5-Dibromophenol is a brominated derivative of phenol that contains two bromine atoms at the 3rd and 5th positions of the aromatic ring. It is a compound of interest due to its potential applications in various fields, including organic synthesis and as a radical scavenger.

Synthesis Analysis

The synthesis of brominated phenols can be achieved through several methods. One practical approach for synthesizing 3,5-disubstituted phenols, such as 3-bromo-5-methylphenol, involves a one-pot C-H activation/borylation/oxidation sequence starting from 3-bromotoluene. This method is efficient, can be completed within one day, and does not require the isolation of intermediates . Additionally, natural bromophenols with substitution patterns similar to 3,5-dibromophenol have been isolated from marine red algae, indicating that biosynthesis is another route for obtaining such compounds .

Molecular Structure Analysis

The molecular structure of bromophenols can be complex, with the presence of bromine atoms influencing the overall geometry and electronic distribution. X-ray diffraction studies have been used to examine the structure of various bromophenol derivatives, revealing details such as cooperative intramolecular hydrogen bonds and zwitterionic states in some cases . These structural features are crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

3,5-Dibromophenol and its derivatives can undergo various chemical reactions. For instance, 3,5-dibromophenyllithium, a lithiated derivative, can react with different substrates to yield a variety of substituted compounds, demonstrating the versatility of bromophenols in organic synthesis . The presence of bromine atoms also makes these compounds suitable for further functionalization through reactions such as debromination or coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromophenol derivatives are influenced by the presence of bromine atoms and the overall molecular structure. For example, the crystal structure analysis provides insights into the intermolecular and intramolecular interactions that can affect the compound's stability and reactivity . The radical scavenging activities of bromophenols are significant, with some compounds exhibiting better activity than standard antioxidants, which is attributed to their molecular structure and the presence of hydroxyl groups . Computational studies, including density functional theory (DFT) and Hartree-Fock (HF) calculations, have been used to predict the molecular geometry, vibrational frequencies, and electronic properties of these compounds, which are in good agreement with experimental data .

Scientific Research Applications

Antibacterial Activity

3,5-Dibromophenol derivatives demonstrate significant antibacterial properties. For instance, compounds isolated from the marine sponge Dysidea granulosa, such as 2-(2',4'-dibromophenoxy)-3,5-dibromophenol, show potent in vitro antibacterial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli O157:H7 (Shi Sun et al., 2015). Similarly, 2-(3’,5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol from Phyllospongia papyracea exhibits high antibacterial activity against various bacterial strains (Shi Sun et al., 2017).

Environmental Interaction and Treatment

3,5-Dibromophenol is involved in oxidative coupling reactions during water purification processes involving reduced graphene oxide. This interaction leads to the formation of hydroxylated polybrominated diphenyl ethers and biphenyls, which are of environmental concern due to their potential toxicity (Jieli Xie et al., 2019).

UV Degradation Studies

Studies on the degradation of dibromophenols like 3,5-DBP under UV irradiation have been conducted to understand the removal and mineralization processes of these compounds in aqueous solutions (K. Katayama-Hirayama et al., 2014).

Molecular Studies

Molecular studies have analyzed the ionization properties of 3,5-dibromophenol, providing insights into the thermodynamics and substituent effects on ionization (P. Bolton et al., 1968).

Protein Tyrosine Phosphatase 1B Inhibition

Polybrominated biphenyl ether derivatives, including 3,5-dibromophenol, have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B) from the marine sponge Lamellodysidea (M. M. Kapojos et al., 2018).

Safety And Hazards

3,5-Dibromophenol is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Specific target organ toxicity – single exposure, Category 3 . It is toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing locked up .

properties

IUPAC Name

3,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFMWYNHJFZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211646
Record name Phenol, 3,5-dibromo-
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Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromophenol

CAS RN

626-41-5
Record name 3,5-Dibromophenol
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Record name Phenol, 3,5-dibromo-
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Record name Phenol, 3,5-dibromo-
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Record name 3,5-Dibromophenol
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Synthesis routes and methods I

Procedure details

Pentabromophenol (1.0 g, 2.05 mmol) and AlCl3 (4.1 g, 30.75 mmol) were mixed in toluene (20 mL) and heated at reflux temperature under a nitrogen atmosphere overnight. The reaction mixture was cooled, cautiously added to ice, filtered and the filtrate was extracted with EtOAc (3×50 mL). The organics were dried (Na2SO4) and concentrated in vacuo. The residue obtained was purified by chromatography on silica gel with EtOAc:heptane (1:4, v/v) as eluent to afford the title compound as a white solid (230 mg, 0.91 mmol, 45%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

Aluminium chloride (11.7 g, 87.6 mmol) was added in portions to a solution of 1,3-dibromo-5-benzyloxybenzene (10.0 g, 29.2 mmol; see step (i) above) and N,N-dimethylaniline (35.4 g, 292 mmol) in CH2Cl2 (100 mL) at room temperature under a nitrogen atmosphere. After 30 min, the mixture was partitioned with 1N HCl (300 mL) and EtOAc (5×150 mL). The combined organic extracts were washed with saturated NaHCO3 (150 mL) and brine (150 mL) then, dried (Na2SO4), filtered and concentrated in vacuo. Flash chromatography on silica gel eluting with Hex:EtOAc (9:1) afforded the sub-title compound (6.1 g, 82%) as a white solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
AIMCL Ferreira, MAVR da Silva - The Journal of Chemical Thermodynamics, 2011 - Elsevier
This work reports the standard (p=0.1MPa) molar enthalpies of formation, in the gaseous phase, Δ f H m ∘ (g), of 2,4-, 2,6-, and 3,5-dibromophenol, at T=298.15K, respectively, as (59.6±…
Number of citations: 12 www.sciencedirect.com
S Sun, C Canning, K Wang, W Zhu… - Natural product …, 2017 - journals.sagepub.com
A principal active antimicrobial compound, 2-(3’,5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, was isolated from the methanol extract of Phyllospongia papyracea via bioassay-…
Number of citations: 6 journals.sagepub.com
W Han, S Wang, H Huang, L Luo, S Zhang - Journal of Environmental …, 2013 - Elsevier
Brominated phenols (BPs), a widely used group of emerging flame retardants, are important environmental contaminants and exhibit endocrine disrupting potential. Method for …
Number of citations: 22 www.sciencedirect.com
S Sun, CB Canning, K Bhargava, X Sun, W Zhu… - Bioorganic & Medicinal …, 2015 - Elsevier
Three polybrominated diphenyl ethers, 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol (1) and 2-(2′,4′-dibromophenoxy)-3,4,5-tribromophenol (2) were isolated from the marine …
Number of citations: 39 www.sciencedirect.com
P Bendig, W Vetter - Environmental science & technology, 2013 - ACS Publications
Bromophenols (BPs) are both man-made industrial compounds and naturally produced secondary metabolites of algae and sponges. This study explored the formation of BPs by UV …
Number of citations: 47 pubs.acs.org
J Xie, L Li, L Sun, Z Pei, Y Yang, J Ma, Q Zhang… - Chemical Engineering …, 2019 - Elsevier
The widespread use of bromophenols in industrial products has led to their emergence in natural water environments. This study investigated the oxidative coupling reactions of 2,6-…
Number of citations: 3 www.sciencedirect.com
B Carté, DJ Faulkner - Tetrahedron, 1981 - Elsevier
The marine sponges Dysidea herbacea, D. chlorea and Phyllospongia foliascens were differentiated with difficulty in the field. D. herbacea contained 2-(2',4'-dibromophenoxy)-3,4,5-…
Number of citations: 182 www.sciencedirect.com
Y Ishida, M Jikei, M Kakimoto - Polymers for Advanced …, 2000 - Wiley Online Library
Hyperbranched aromatic polyesters were synthesized by the polymerization of AB 2 (3, 5-dibromophenol) and A 2 B (5-bromoresorcinol and 5-iodoresorcinol) monomers through the …
Number of citations: 17 onlinelibrary.wiley.com
JP Davidson, K Sarma, D Fishlock… - … Process Research & …, 2010 - ACS Publications
Robust and scalable syntheses of some synthetically useful 3,5-disubstituted phenols are presented. The process involves the selective displacement of a halogen by nucleophilic …
Number of citations: 17 pubs.acs.org
Y Yamaoka, S Ohta, ML Carmona… - Bull. Soc. Sea Water …, 2006 - scholar.archive.org
Marine sponges were collected from the Seto Inland Sea and the Mindanao Sea. Brominated compounds in 10 species of marine sponges were investigated using GC-MS. Eleven …
Number of citations: 3 scholar.archive.org

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